molecular formula C21H21IO5 B10905469 9-(3-ethoxy-4-hydroxy-5-iodophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(3-ethoxy-4-hydroxy-5-iodophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B10905469
M. Wt: 480.3 g/mol
InChI Key: FYOUUZQAHMPWHP-UHFFFAOYSA-N
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Description

9-(3-ethoxy-4-hydroxy-5-iodophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hydroxy group, and an iodine atom attached to a phenyl ring

Preparation Methods

The synthesis of 9-(3-ethoxy-4-hydroxy-5-iodophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the iodination of a phenol derivative, followed by the introduction of the ethoxy group through an etherification reaction. The final steps involve the formation of the xanthene core through cyclization reactions under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

9-(3-ethoxy-4-hydroxy-5-iodophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in deiodination.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(3-ethoxy-4-hydroxy-5-iodophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-(3-ethoxy-4-hydroxy-5-iodophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and hydroxy groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 9-(3-ethoxy-4-hydroxy-5-iodophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione include:

These compounds share similar structural features, such as the ethoxy, hydroxy, and iodine-substituted phenyl ring, but differ in their core structures and additional functional groups. The uniqueness of this compound lies in its xanthene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21IO5

Molecular Weight

480.3 g/mol

IUPAC Name

9-(3-ethoxy-4-hydroxy-5-iodophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C21H21IO5/c1-2-26-17-10-11(9-12(22)21(17)25)18-19-13(23)5-3-7-15(19)27-16-8-4-6-14(24)20(16)18/h9-10,18,25H,2-8H2,1H3

InChI Key

FYOUUZQAHMPWHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)I)O

Origin of Product

United States

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